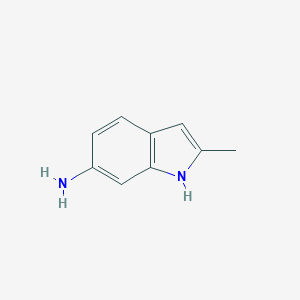

2-Methyl-1h-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIKIWHCVTWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312116 | |

| Record name | 2-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-53-2 | |

| Record name | 2-Methyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1h-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Methyl-1h-indol-6-amine (CAS No: 102308-53-2). This molecule is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1][2] The presence of both a methyl group at the 2-position and an amine group at the 6-position makes it a versatile intermediate for the synthesis of more complex, biologically active compounds.[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and data from analogous compounds, as extensive experimental characterization is not widely available in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102308-53-2 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [3] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| IUPAC Name | This compound | - |

| Appearance | Not specified (predicted to be solid) | - |

| pKa (amine) | Predicted: ~4-5 (aromatic amine) | General Chemical Principles |

| logP | Predicted: 1.5 - 2.5 | Computational Models |

| Water Solubility | Predicted to be slightly soluble | [4] |

For comparative purposes, the properties of the parent scaffold, 2-methylindole, are provided below.

Table 2: Physicochemical Properties of 2-Methylindole

| Property | Value | Source |

| CAS Number | 95-20-5 | [5] |

| Molecular Formula | C₉H₉N | [5] |

| Molecular Weight | 131.17 g/mol | [5] |

| Melting Point | 57-59 °C | - |

| Boiling Point | 273 °C | - |

| logP | 2.5 | [5] |

| Water Solubility | Insoluble | - |

Experimental Protocols

Synthesis Protocol: Proposed Fischer Indole Synthesis

The most common and adaptable method for synthesizing 2-methyl-substituted indoles is the Fischer indole synthesis.[6][7] This protocol outlines a plausible route for the synthesis of this compound, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, followed by deprotection.

Overall Reaction: (4-Nitrophenyl)hydrazine + Acetone → 2-Methyl-6-nitro-1H-indole → this compound

Step 1: Synthesis of 2-Methyl-6-nitro-1H-indole

-

Reaction Setup: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[8]

-

Hydrazone Formation: Add acetone (1.1 equivalents) to the solution and stir.

-

Cyclization: Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), portion-wise to the mixture while maintaining the temperature.[6][8] Heat the reaction mixture to reflux (typically 80-120°C) for 2-4 hours.[8]

-

Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water to remove the acid catalyst, and dry under a vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Reduction of 2-Methyl-6-nitro-1H-indole

-

Reaction Setup: Dissolve the synthesized 2-Methyl-6-nitro-1H-indole (1 equivalent) in a solvent like ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Reduction: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

-

Isolation: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Final Product: Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified further by column chromatography if necessary.

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization Protocols

The structural elucidation of this compound relies on standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the protons on the aromatic ring, the C3-proton, the N-H proton of the indole ring, the C6-amino group protons, and a singlet for the C2-methyl group.[1]

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecular structure.[1]

-

Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous signal assignment.

2. High-Resolution Mass Spectrometry (HRMS)

-

Purpose: HRMS is critical for confirming the elemental composition of the synthesized molecule.

-

Protocol: Introduce a dilute solution of the compound into an HRMS instrument, typically using electrospray ionization (ESI). The instrument will measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy (within 5 ppm).[1] This experimental mass is then compared to the theoretically calculated exact mass of C₉H₁₁N₂⁺ to confirm the molecular formula.

Biological Activity and Signaling Pathways

While specific biological activity for this compound is not extensively documented, the indole scaffold is a well-known pharmacophore. Many tryptamine and indoleamine derivatives, such as the neurotransmitter serotonin (5-hydroxytryptamine), interact with G-protein coupled receptors (GPCRs).[9][10] It is plausible that this compound or its derivatives could exhibit affinity for serotonin (5-HT) receptors or other related biological targets.[11]

The diagram below illustrates a generalized signaling pathway for a GPCR, such as a 5-HT receptor, which represents a potential mechanism of action for novel indole-based ligands.

Caption: Generalized signaling pathway for a G-protein coupled receptor (GPCR).

References

- 1. This compound|CAS 102308-53-2 [benchchem.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. 1-Methyl-1H-indol-6-amine|CAS 135855-62-8 [benchchem.com]

- 4. 2-(Aminomethyl)indole, 97% | Fisher Scientific [fishersci.ca]

- 5. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ijrpr.com [ijrpr.com]

- 9. benchchem.com [benchchem.com]

- 10. Serotonin - Wikipedia [en.wikipedia.org]

- 11. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1H-indol-6-amine: A Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Methyl-1H-indol-6-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines the spectroscopic properties, analytical methodologies, and synthetic approaches relevant to this compound, offering a foundational resource for its application in research and development.

Core Compound Properties

This compound is a derivative of indole, possessing a methyl group at the 2-position and an amino group at the 6-position. These functional groups provide reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 102308-53-2 | [1] |

| InChI Key | OAIIKIWHCVTWKK-UHFFFAOYSA-N | [1] |

Structural Elucidation and Characterization Data

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. While experimentally obtained data for this specific molecule is not widely published, the following tables summarize the predicted and expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The predicted proton (¹H) and carbon (¹³C) NMR chemical shifts are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~8.0 - 8.5 | br s | - |

| C2 | - | - | ~137 |

| 2-CH₃ | ~2.4 | s | ~13 |

| C3-H | ~6.2 | s | ~100 |

| C4-H | ~7.3 | d | ~121 |

| C5-H | ~6.6 | dd | ~110 |

| C6 | - | - | ~143 |

| 6-NH₂ | ~3.6 | br s | - |

| C7-H | ~6.9 | d | ~96 |

| C7a | - | - | ~129 |

| C3a | - | - | ~127 |

Predicted chemical shifts (δ) are relative to TMS. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ | 147.0917 | High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₁₁N₂⁺. |

| Electron Ionization (EI) | M⁺ | 146 | Molecular ion peak. |

| EI | [M-CH₃]⁺ | 131 | Loss of the C2-methyl group. |

| EI | [M-NH₂]⁺ | 130 | Loss of the C6-amino group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

Table 3: Expected IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H stretch (indole) | ~3400 |

| IR | N-H stretch (amine) | ~3300-3500 (two bands for primary amine) |

| IR | C-H stretch (aromatic) | ~3100-3000 |

| IR | C-H stretch (aliphatic) | ~2950-2850 |

| IR | C=C stretch (aromatic) | ~1600-1450 |

| UV-Vis | π → π* transitions | ~220 and ~275 |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis Protocol: Fischer Indole Synthesis

A plausible and widely used method for the synthesis of 2-methylindoles is the Fischer indole synthesis.[1] This protocol is an adaptation for the synthesis of this compound.

Step 1: Formation of the Phenylhydrazone

-

To a solution of 4-aminophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a solution of sodium acetate (1.1 equivalents) in water to liberate the free hydrazine.

-

Add acetone (1.2 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

The resulting phenylhydrazone may precipitate and can be collected by filtration, or the reaction mixture can be used directly in the next step.

Step 2: Cyclization to form this compound

-

Add a catalytic amount of a strong acid (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the phenylhydrazone from Step 1.

-

Heat the reaction mixture to 80-100°C.

-

Monitor the reaction by TLC for the formation of the indole product.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Characterization Protocols

NMR Spectroscopy

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to assign the chemical shifts, multiplicities, and integration of all signals.

-

Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations for unambiguous structural assignment.

Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

For ESI-MS, directly infuse the solution into the mass spectrometer or inject it into an LC-MS system. Acquire the spectrum in positive ion mode.

-

For EI-MS, introduce the sample via a direct insertion probe or through a GC-MS system.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

FTIR Spectroscopy

-

Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for the structural characterization of this compound.

Caption: Proposed Fischer Indole Synthesis Workflow for this compound.

Caption: Logical Workflow for the Structural Characterization of this compound.

Biological Context and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[2][3] The 6-aminoindole scaffold, in particular, has been utilized in the development of inhibitors for various biological targets such as protein kinases and DNA topoisomerase. This compound serves as a crucial starting material for the synthesis of these more complex and potentially therapeutic molecules. Its amino group allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

Given the prevalence of the indole nucleus in bioactive compounds, a potential, though currently hypothetical, signaling pathway that derivatives of this compound might modulate is a G-protein coupled receptor (GPCR) pathway, such as a serotonin (5-HT) receptor, due to the structural similarity to tryptamines.

Caption: Generalized GPCR Signaling Pathway Potentially Modulated by this compound Derivatives.

References

- 1. This compound|CAS 102308-53-2 [benchchem.com]

- 2. Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano(2,3-c)pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its remarkable versatility and "privileged" status in drug discovery.[2][3] The unique electronic properties of the indole ring system, coupled with its ability to participate in various non-covalent interactions, allow for its recognition by a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological significance of the indole scaffold, with a focus on its role in the development of therapeutic agents. We will delve into key examples of indole-containing drugs, their mechanisms of action, and the experimental methodologies employed in their synthesis and evaluation.

Therapeutic Applications of the Indole Scaffold

The indole framework is a cornerstone in the design of drugs targeting a wide range of diseases, from cancer and inflammatory conditions to neurological and infectious disorders. This section will highlight some of the key therapeutic areas where indole-based compounds have made a significant impact.

Anticancer Agents

Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, as well as the disruption of cytoskeletal dynamics.

One of the most well-established classes of indole-based anticancer drugs is the vinca alkaloids , such as vinblastine and vincristine. These natural products, originally isolated from the Madagascar periwinkle, are potent inhibitors of tubulin polymerization.[4] By binding to β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[5]

More recently, synthetic indole derivatives have been developed as potent kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a common feature of many cancers.[6] Indole-based compounds have been designed to target a variety of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as CDKs and PIM kinases.[6][7] Sunitinib, for example, is a multi-targeted RTK inhibitor that contains an indole moiety and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Table 1: Quantitative Data for Indole-Based Anticancer Agents

| Compound/Drug | Target Kinase(s)/Protein | IC50/K1K2 (nM) | Reference(s) |

| Sunitinib | VEGFR-2 | 100 | [8] |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 1.2, 0.2, 0.1 - 0.3 | [9] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [9] |

| Compound 16 (Osimertinib analog) | EGFR, SRC kinase | 1026, 2 | [7] |

| Vinblastine | Tubulin | K1K2: Lower than Vincristine | [10][11] |

| Vincristine | Tubulin | K1K2: Highest affinity | [10][11] |

| Vinorelbine | Tubulin | K1K2: Lowest affinity | [10][11] |

| Tubulin Polymerization-IN-41 | Tubulin | 2610 | [12] |

| Indole Sulfonamide Derivatives | α-glucosidase | 530 | [4] |

IC50: Half-maximal inhibitory concentration. K1K2: Overall affinity constant for tubulin binding.

The following diagram illustrates the mechanism of action of vinca alkaloids in disrupting microtubule dynamics.

Anti-inflammatory Agents

The indole scaffold is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin, a potent NSAID, contains an indole-3-acetic acid core and exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[13][14][15]

Table 2: Quantitative Data for Indomethacin

| Compound | Target Enzyme | IC50 (nM) | Reference(s) |

| Indomethacin | COX-1 | 18 - 230 | [13][14] |

| Indomethacin | COX-2 | 26 - 630 | [13][14] |

IC50 values can vary depending on the assay conditions.

The diagram below illustrates the role of COX enzymes in prostaglandin synthesis and the mechanism of inhibition by indomethacin.

Neurological Agents

The indole nucleus is a fundamental component of many neurotransmitters, including serotonin. This has made it a valuable scaffold for the development of drugs targeting the central nervous system. The triptans , a class of drugs used to treat migraine headaches, are a prime example. Sumatriptan, the first clinically available triptan, is a serotonin (5-HT) receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[17] Activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.[17]

Table 3: Quantitative Data for Triptans

| Compound | Receptor Subtype | Ki (nM) | Reference(s) |

| Sumatriptan | 5-HT1B | 11.07 | [18] |

| Sumatriptan | 5-HT1D | 6.58 | [18] |

| Eletriptan | 5-HT1B | 3.14 | [18] |

| Eletriptan | 5-HT1D | 0.92 | [18] |

Ki: Inhibitor constant, a measure of binding affinity.

The following diagram depicts the signaling pathway activated by triptans at 5-HT1B/1D receptors.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 5. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 17. droracle.ai [droracle.ai]

- 18. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-1H-indol-6-amine: A Core Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Within the diverse family of indole derivatives, 2-Methyl-1H-indol-6-amine stands out as a particularly valuable and versatile building block.[1] Its structure, featuring a methyl group at the C-2 position and a primary amine at the C-6 position, provides a unique combination of steric and electronic properties along with multiple reactive sites for chemical modification.[1] The C-6 amino group serves as a crucial synthetic handle for introducing a wide range of functionalities through reactions such as acylation, sulfonylation, and alkylation, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of biologically active compounds.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its key properties can be summarized. The spectroscopic data provided below are predicted values based on the analysis of analogous indole structures and serve as a reference for characterization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 102308-53-2 | [2] |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | Not specified (typically a solid) | |

| Melting Point | Not specified | |

| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol |

Predicted Spectroscopic Data

| Proton (¹H) NMR | Predicted Shift (ppm) | Carbon (¹³C) NMR | Predicted Shift (ppm) |

| N1-H | ~10.5-11.5 (broad s) | C2 | ~135-138 |

| H4 | ~7.2-7.3 (d) | C3 | ~100-102 |

| H5 | ~6.5-6.6 (dd) | C3a | ~128-130 |

| H7 | ~6.7-6.8 (d) | C4 | ~120-122 |

| C3-H | ~6.0-6.2 (s) | C5 | ~108-110 |

| 6-NH₂ | ~4.5-5.0 (broad s) | C6 | ~142-145 |

| 2-CH₃ | ~2.3-2.4 (s) | C7 | ~95-97 |

| C7a | ~122-124 | ||

| 2-CH₃ | ~13-14 | ||

| Predicted chemical shifts (δ) are relative to TMS. Actual values may vary based on solvent and experimental conditions.[1] |

Synthesis of this compound

The most prominent and classical method for constructing the 2-methyl-6-aminoindole scaffold is the Fischer indole synthesis.[1][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[3][4] For the target molecule, the logical precursors are a protected 4-aminophenylhydrazine and acetone.[1]

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the synthesis of this compound via Fischer Indole Synthesis.

Representative Protocol: Fischer Indole Synthesis

Disclaimer: This is a representative protocol based on general Fischer indole synthesis procedures. Optimal conditions may require specific optimization.

Materials:

-

(4-Acetamidophenyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Sodium hydroxide solution (for workup)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Concentrated Hydrochloric Acid (for deprotection)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-acetamidophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone may precipitate and can be filtered or used directly in the next step after solvent removal.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA, ~10 eq by weight) or an alternative Lewis acid like ZnCl₂. Heat the mixture to 100-180°C (temperature is highly dependent on the acid catalyst used) for 1-3 hours. Monitor the reaction by TLC for the formation of the protected indole.

-

Workup: Allow the reaction mixture to cool to approximately 80-90°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic (~8-9). Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-acetyl-2-methyl-1H-indol-6-amine.

-

Deprotection: Reflux the crude protected indole in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours. After cooling, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

This compound possesses three primary sites of reactivity: the N-1 position of the indole ring, the C-6 amino group, and the electron-rich indole nucleus itself, particularly at the C-7 position. This multi-faceted reactivity makes it a powerful building block for generating molecular diversity.

Reactivity Map

Caption: Key reactive sites on the this compound scaffold.

Reactions at the C-6 Amino Group

The primary amine at the C-6 position is a potent nucleophile and the most common site for initial functionalization.

The amino group readily undergoes acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, typically in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.[1] These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent amine.

Representative Protocol: Acylation of the C-6 Amino Group

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base such as triethylamine (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Reactions at the Indole Nitrogen (N-1)

The N-1 position can be functionalized, most commonly via alkylation or arylation. This modification is often used to block the N-H group or to introduce substituents that can interact with biological targets.

Representative Protocol: N-1 Alkylation

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture at 0°C for 30 minutes to allow for deprotonation.

-

Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-12 hours until TLC shows completion.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purify the N-alkylated product by column chromatography. Note: Selective N-1 alkylation requires that the C-6 amino group is first protected (e.g., as a Boc-carbamate) to prevent competing N-alkylation at that site.

Electrophilic Substitution on the Indole Nucleus

The indole ring is electron-rich and susceptible to electrophilic attack. The powerful electron-donating C-6 amino group strongly activates the benzene portion of the ring, directing incoming electrophiles primarily to the C-7 and C-5 positions.[1] The C-7 position is particularly activated.[1] While the C-3 position is typically the most nucleophilic site in simple indoles, it is sterically hindered by the adjacent C-2 methyl group in this scaffold, potentially reducing its reactivity towards bulky electrophiles.

Application in Kinase Inhibitor Drug Discovery

The 2-methyl-indole scaffold is a key component in the design of numerous kinase inhibitors, which are a major class of modern therapeutics, particularly in oncology.[5] Kinases like Janus Kinase (JAK), Cyclin-Dependent Kinase (CDK), and c-Met are frequent targets for inhibitors based on indole and azaindole frameworks.[6][7] The this compound scaffold provides an ideal starting point for synthesizing such inhibitors. The C-6 amino group can be used to attach solubilizing groups or fragments that bind to the solvent-exposed region of the kinase active site, while the indole core acts as a hinge-binding motif, mimicking the adenine region of ATP.

Target Pathway Example: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in cytokine-mediated cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Small molecule inhibitors that target JAKs, such as JAK2, can block this signaling cascade.

Caption: A hypothetical inhibitor derived from the title scaffold blocking the JAK-STAT pathway.

A synthetic strategy might involve acylating the C-6 amine of this compound with a fragment designed to enhance solubility and target selectivity, while the indole N-H and pyrrole ring engage with the hinge region of the JAK2 ATP-binding pocket. The C-2 methyl group can provide beneficial steric interactions or improve metabolic stability.

Conclusion

This compound is a high-value building block for organic synthesis, offering multiple, distinct reaction sites that can be selectively functionalized. Its utility is particularly pronounced in medicinal chemistry, where the indole scaffold is a proven pharmacophore. The ability to easily modify the C-6 amino group, the N-1 position, and the indole core allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. For researchers in drug discovery, this compound represents a readily accessible starting point for the synthesis of novel, biologically active molecules targeting a range of therapeutic areas, most notably as kinase inhibitors for oncology and inflammatory diseases.

References

- 1. This compound|CAS 102308-53-2 [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Methyl-1H-indol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-indol-6-amine, a key building block in medicinal chemistry and materials science.[1] Due to its structural motifs, including a reactive amine group, this compound serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[1] This document summarizes predicted nuclear magnetic resonance (NMR) and infrared (IR) data, and expected mass spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of analogous compounds and computational models.

Table 1: Predicted ¹H NMR Spectral Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | ~10.5-11.0 | br s |

| Aromatic-H | Not specified | m |

| C3-H | Not specified | s |

| C6-NH₂ | Not specified | br s |

| 2-CH₃ | ~2.3-2.4 | s |

Predicted chemical shifts are relative to tetramethylsilane (TMS). Data is based on analogous compounds.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~135-138 |

| Other C | Not specified |

Predicted chemical shifts are relative to TMS. Data is based on analogous compounds.[1]

Table 3: Key Predicted IR Absorption Bands

| Functional Group | Expected Vibration | Wavenumber (cm⁻¹) |

| N-H (Indole & Amine) | Stretching | 3200-3400 |

| N-H (Primary Amine) | Bending | 1580-1650 |

| C-N (Aromatic Amine) | Stretching | 1250-1335 |

| N-H (Indole & Amine) | Wagging | 665-910 |

This data is based on typical ranges for the specified functional groups.[1][2][3]

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Notes |

| [M]⁺ | 146.19 | Molecular Ion |

| [M+H]⁺ | 147.19 | Protonated Molecule |

The molecular weight of this compound is 146.19 g/mol .[1] High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₁₀N₂.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.

-

Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). For LC-MS analysis, the sample would first be separated by liquid chromatography.

-

Instrumentation: Utilize a mass spectrometer capable of the chosen ionization technique (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide structural information.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. In high-resolution mass spectrometry, the exact mass is used to determine the elemental composition.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Physicochemical Landscape of 2-Methyl-1h-indol-6-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties: An Overview

2-Methyl-1h-indol-6-amine is a derivative of indole, a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a methyl group at the 2-position and an amino group at the 6-position, imparts specific characteristics that govern its solubility and stability. The indole ring system is electron-rich, and the presence of an amino group, a strong electron-donating group, further influences its reactivity and intermolecular interactions.[1]

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. While specific experimental solubility data for this compound is not published, a qualitative assessment can be made based on its structure and the properties of similar molecules. The presence of the amine group suggests that its solubility will be pH-dependent. In acidic conditions, the amine group will be protonated, forming a salt and likely increasing its solubility in aqueous media. Conversely, in neutral to alkaline conditions, the free base will be less soluble in water but more soluble in organic solvents.

Based on the general principle of "like dissolves like," the following table outlines the expected solubility of this compound in a range of common solvents.

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent in water; likely soluble in alcohols | The amine group allows for salt formation in acidic aqueous solutions. The indole nitrogen and amine group can hydrogen bond with protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Likely sparingly soluble to insoluble | The overall polarity of the molecule, due to the indole ring and amine group, is too high for significant solubility in non-polar solvents. |

This table presents expected solubility based on chemical principles. Experimental verification is crucial.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining equilibrium solubility is the shake-flask method.

Materials:

-

This compound

-

Selected solvents

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)[2]

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) for creating a calibration curve.[3]

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated analytical method, such as HPLC-UV.[2]

-

Construct a calibration curve from the stock solution to quantify the concentration in the sample.[3]

-

Calculate the solubility in mg/mL or mol/L.

Caption: A generalized workflow for determining compound solubility.

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and formulation. Indole derivatives, particularly those with amine substituents, are susceptible to degradation through several pathways.

Key Potential Degradation Pathways:

-

Oxidation: The indole ring and the primary amine are both susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[2] This can lead to the formation of colored degradants and a loss of potency.

-

pH-Dependent Hydrolysis: The stability of amine-containing compounds is often pH-dependent.[2]

-

Acidic Conditions (pH < 6): Protonation of the amine group may offer some protection against certain reactions. However, very low pH could catalyze other degradation pathways.[2]

-

Neutral to Alkaline Conditions (pH > 7): In the unprotonated state, the amine is more nucleophilic and susceptible to oxidation and other reactions.[2]

-

Initial signs of degradation can include a change in color (e.g., yellowing or browning), precipitation, or the appearance of new peaks in an HPLC chromatogram.[2]

References

The Genesis of a Heterocycle: A Technical Guide to the Historical Context of Indole Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence has driven over a century of synthetic innovation, from classical name reactions forged in the early days of organic chemistry to sophisticated transition-metal-catalyzed methodologies. This technical guide provides an in-depth exploration of the historical context of indole synthesis and discovery. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the evolution of synthetic strategies. The guide details the seminal discoveries, presents quantitative data for key reactions in structured tables for clear comparison, and provides explicit experimental protocols for foundational synthetic methods. Furthermore, it employs visualizations to illustrate reaction mechanisms, experimental workflows, and the chronological progression of this vital field, serving as a valuable resource for both seasoned and novice researchers in heterocyclic chemistry.

Introduction: From Ancient Dyes to Modern Medicine

The story of indole is inextricably linked to one of humanity's most ancient and prized dyes: indigo. Known for its deep blue hue, indigo has been used for millennia to color textiles.[1] The scientific investigation into the chemical nature of indigo in the 19th century laid the groundwork for the discovery of the indole ring system. In 1866, Adolf von Baeyer first reduced oxindole, a derivative of indigo, to a new compound he named "indole," a portmanteau of "indigo" and "oleum" (oil), as it was first isolated by treating indigo dye with oleum.[2] Three years later, in 1869, he and Adolph Emmerling reported the first synthesis of indole itself.[3] This seminal work opened the door to a new field of heterocyclic chemistry.

The significance of the indole scaffold became increasingly apparent in the early 20th century with the discovery and characterization of essential biomolecules. Tryptophan, an essential amino acid, was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins. Its structure, containing the indole ring, was elucidated in the following years, with its first laboratory synthesis reported in 1906.[4] The realization that this fundamental building block of life contained the indole moiety spurred further interest and research into its chemistry and biological importance. Today, the indole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs, including the anti-inflammatory indomethacin, the anti-migraine triptans, and numerous anti-cancer agents. This guide traces the historical path from these early discoveries to the sophisticated synthetic methods available to chemists today.

The Dawn of Indole Chemistry: Early Discoveries and the First Syntheses

The initial forays into indole chemistry were centered around the degradation and transformation of indigo. These early studies not only led to the isolation and structural elucidation of indole but also gave rise to the first methods for its synthesis.

The Baeyer-Emmerling Indole Synthesis (1869)

The first synthesis of indole was reported by Adolf von Baeyer and Adolph Emmerling in 1869. Their approach involved the reductive cyclization of o-nitrocinnamic acid using iron filings in a strongly basic solution.[3] This reaction, while historically significant, is of limited practical use today due to the harsh reaction conditions and low yields.

Experimental Protocol: Baeyer-Emmerling Indole Synthesis

-

Step 1: Reduction and Cyclization: A mixture of o-nitrocinnamic acid and iron filings is heated in a concentrated solution of sodium hydroxide. The iron reduces the nitro group to a nitroso group, which then condenses with the alkene moiety of the cinnamic acid derivative.

-

Step 2: Decarboxylation: The resulting intermediate undergoes decarboxylation upon continued heating to yield indole.

Note: Due to the hazardous nature of the reagents and the low yields, this method is rarely used in modern laboratories. The protocol is presented for its historical significance.

dot

The Classical Era of Indole Synthesis

Following the initial discovery, the late 19th and early 20th centuries saw the development of several robust and versatile methods for indole synthesis, many of which are still in use today. These "classical" methods typically involve acid- or base-catalyzed cyclizations of appropriately substituted benzene derivatives.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.[6]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

-

Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled in an ice bath, and the product is collected by filtration and washed with cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[7]

-

Step 2: Cyclization to 2-Phenylindole: An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is then removed from the bath, and the mixture is stirred for an additional 5 minutes. After cooling, the solid mass is broken up, and the 2-phenylindole is isolated by boiling the solids with 600 mL of 95% ethanol, followed by decolorization with activated charcoal and filtration. Upon cooling, 2-phenylindole crystallizes. The total yield is 72-80%.[7]

dot

The Reissert Indole Synthesis (1897)

The Reissert indole synthesis, developed by Arnold Reissert in 1897, provides a route to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate.[8] The reaction proceeds via condensation followed by a reductive cyclization.

Experimental Protocol: Reissert Indole Synthesis

-

Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol, to yield ethyl o-nitrophenylpyruvate.

-

Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.

-

Step 3: Decarboxylation (Optional): The indole-2-carboxylic acid can be decarboxylated by heating to afford the parent indole.

The Madelung Indole Synthesis (1912)

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles.[9] The classical conditions are harsh, but modern variations have been developed that proceed under milder conditions.

Experimental Protocol: Madelung Synthesis of 2-Methylindole

-

Step 1: Reaction Setup: In a 1-L Claisen flask, a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine is prepared. About 50 ml of dry ether is added, and the apparatus is flushed with dry nitrogen.

-

Step 2: High-Temperature Cyclization: With a slow stream of nitrogen passing through the mixture, the reaction flask is heated in a metal bath. The temperature is raised to 240–260°C over a 30-minute period and maintained in this range for 10 minutes. A vigorous evolution of gas occurs, and its cessation indicates the completion of the reaction.

-

Step 3: Workup and Isolation: The flask is allowed to cool, and 50 ml of 95% ethanol followed by 250 ml of warm water are added to decompose the sodium derivative of 2-methylindole and any excess sodium amide. The mixture is then extracted with ether. The combined ether extracts are concentrated and distilled to give 2-methylindole as a white crystalline solid. The yield is 70–72 g (80–83%).[10]

The Nenitzescu Indole Synthesis (1929)

Discovered by Costin Nenitzescu in 1929, this reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester.[11] This method is particularly valuable for the synthesis of serotonin and related compounds.

Experimental Protocol: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

-

Step 1: Reaction Setup: A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Step 2: Addition of Enamine: Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

-

Step 3: Reaction and Workup: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 5-hydroxyindole derivative.

| Classical Indole Synthesis | Discoverer | Year | Starting Materials | Key Reagents | Typical Yields |

| Baeyer-Emmerling Synthesis | A. von Baeyer, A. Emmerling | 1869 | o-Nitrocinnamic acid | Fe, strong base | Low |

| Fischer Synthesis | E. Fischer | 1883 | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., ZnCl₂) | 70-90% |

| Reissert Synthesis | A. Reissert | 1897 | o-Nitrotoluene, Diethyl oxalate | Strong base, Reducing agent | Moderate to Good |

| Madelung Synthesis | W. Madelung | 1912 | N-Phenylamide | Strong base (e.g., NaNH₂) | 80-85% |

| Nenitzescu Synthesis | C. Nenitzescu | 1929 | Benzoquinone, β-Aminocrotonic ester | - | 30-60% |

The Modern Era: Transition-Metal Catalysis

The latter half of the 20th century witnessed a paradigm shift in indole synthesis with the advent of transition-metal catalysis. These modern methods offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections, significantly expanding the synthetic chemists' toolbox.

The Hegedus Indole Synthesis (1976)

The Hegedus synthesis, developed by Louis S. Hegedus in 1976, utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[12] This was one of the pioneering examples of palladium catalysis in indole synthesis.

Experimental Protocol: Hegedus Synthesis of 2-Methylindole

-

Step 1: Reaction Setup: To a solution of 2-allylaniline in a suitable solvent such as acetonitrile, one equivalent of palladium(II) chloride is added.

-

Step 2: Oxidative Cyclization: The mixture is stirred at room temperature. The palladium(II) coordinates to the double bond and the aniline nitrogen, facilitating an intramolecular aminopalladation.

-

Step 3: β-Hydride Elimination and Product Formation: Subsequent β-hydride elimination from the organopalladium intermediate forms the indole ring and regenerates a palladium(0) species, which is then reoxidized to palladium(II) by an appropriate oxidant to complete the catalytic cycle. The product, 2-methylindole, is then isolated and purified.

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[7] The reaction is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles.

Experimental Protocol: Larock Indole Synthesis

-

Step 1: Reaction Setup: A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is prepared in a reaction vessel.

-

Step 2: Catalytic Annulation: The reaction mixture is heated at 100°C for 6-24 hours.

-

Step 3: Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 2,3-disubstituted indole.

The Fukuyama Indole Synthesis (1994)

The Fukuyama indole synthesis, reported by Tohru Fukuyama in 1994, is a radical-based method for the formation of 2,3-disubstituted indoles.[13] The reaction involves the cyclization of an o-isocyanostyrene or a 2-alkenylthioanilide mediated by a tin radical.

Experimental Protocol: Fukuyama Indole Synthesis from an o-Isocyanostyrene

-

Step 1: Radical Initiation: A solution of the o-isocyanostyrene, tributyltin hydride, and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like benzene is prepared.

-

Step 2: Radical Cyclization: The mixture is heated to initiate the formation of the tributyltin radical, which adds to the isocyano group to form an α-stannoimidoyl radical. This intermediate then undergoes a 5-exo-trig cyclization onto the double bond to form a five-membered ring.

-

Step 3: Product Formation: The resulting radical intermediate propagates the radical chain and, after workup, yields the 2,3-disubstituted indole. Yields for this one-pot synthesis can range from 50% to 98% depending on the substituents.[14]

The Buchwald-Hartwig Amination in Indole Synthesis (Late 1990s)

While not a direct indole ring-forming reaction, the Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl indoles and for the construction of indole precursors. Developed in the mid-to-late 1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

dot

| Modern Indole Synthesis | Discoverer | Year | Key Transformation | Catalyst/Reagent | Typical Yields |

| Hegedus Synthesis | L. S. Hegedus | 1976 | Oxidative cyclization of o-alkenyl anilines | Pd(II) salts | Moderate |

| Larock Synthesis | R. C. Larock | 1991 | Heteroannulation of o-haloanilines and alkynes | Pd(OAc)₂ | 70-95% |

| Fukuyama Synthesis | T. Fukuyama | 1994 | Radical cyclization of o-isocyanostyrenes | Bu₃SnH, AIBN | 50-98% |

| Buchwald-Hartwig Amination | S. Buchwald, J. Hartwig | ~1994 | C-N cross-coupling | Pd catalysts with phosphine ligands | 80-98% |

Conclusion

The journey of indole synthesis, from its origins in the study of a natural dye to the sophisticated catalytic methods of today, mirrors the broader evolution of organic chemistry. The classical syntheses, born from a deep understanding of reaction mechanisms and functional group transformations, provided the foundational routes to this important heterocycle. The modern era, characterized by the power of transition-metal catalysis, has revolutionized the field, offering milder, more efficient, and more versatile strategies for constructing the indole core. For researchers in drug discovery and development, a thorough understanding of this historical and technical landscape is invaluable. It not only provides a diverse portfolio of synthetic tools to access novel indole-containing molecules but also inspires the development of the next generation of synthetic methodologies. The continued exploration of new catalytic systems and reaction pathways ensures that the story of indole synthesis is far from over, promising even more innovative and powerful ways to construct this privileged scaffold in the years to come.

References

- 1. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 3. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Indoles Synthesis [quimicaorganica.org]

- 7. benchchem.com [benchchem.com]

- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemtymology.co.uk [chemtymology.co.uk]

- 12. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Fukuyama Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Fukuyama indole synthesis - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Substituted 2-Methylindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted 2-methylindoles have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in this area.

Anticancer Activity of Substituted 2-Methylindoles

Substituted 2-methylindoles have demonstrated considerable potential as anticancer agents, primarily through the inhibition of critical cellular pathways involved in cancer progression. One of the key mechanisms identified is the inhibition of METTL3, an RNA methyltransferase.

Mechanism of Action: METTL3 Inhibition

Certain 2,6-di-substituted indole derivatives have been identified as potent inhibitors of METTL3.[1] By inhibiting METTL3, these compounds can modulate the expression of downstream oncogenes such as c-MYC and BCL2, leading to the induction of apoptosis and suppression of tumor cell proliferation and migration.[1]

A representative signaling pathway for METTL3 inhibition by substituted 2-methylindoles is depicted below:

Figure 1: METTL3 inhibition pathway by substituted 2-methylindoles.

Quantitative Anticancer Data

The anticancer efficacy of various substituted 2-methylindoles has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6-di-substituted indole | METTL3 (enzymatic assay) | 0.00049 | [1] |

| Indole-vinyl sulfone | Various cancer cell lines | 0.05 (average) | |

| Quinoline-indole | Various cancer cell lines | 0.002 - 0.011 | |

| Chalcone-indole | Various cancer cell lines | 0.22 - 1.80 | |

| Indole derivatives of ursolic acid | SMMC-7721, HepG2 | 0.56 - 0.91 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted 2-methylindole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the existing medium with the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Activity of Substituted 2-Methylindoles

Substituted 2-methylindoles have also been investigated for their activity against a range of bacterial and fungal pathogens. A notable mechanism of action in bacteria is the inhibition of efflux pumps, which are responsible for extruding antibiotics from the cell, thereby contributing to drug resistance.

Mechanism of Action: NorA Efflux Pump Inhibition

Certain 2-arylindoles have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. By blocking this pump, these compounds can restore the efficacy of conventional antibiotics that are substrates of NorA.

The mechanism of NorA efflux pump inhibition is illustrated below:

Figure 3: Inhibition of the NorA efflux pump by substituted 2-arylindoles.

Quantitative Antimicrobial Data

The antimicrobial activity of substituted 2-methylindoles is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Arylindoles | Bacillus subtilis | 15.6 | |

| 2-Arylindoles | Salmonella typhi | 15.6 | |

| Indole-triazole derivatives | Staphylococcus aureus (MRSA) | 3.125 - 50 | |

| Indole-thiadiazole derivatives | Escherichia coli | 3.125 - 50 | |

| Indole-carbothioamide derivatives | Candida albicans | 3.125 - 50 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Figure 4: Workflow for MIC determination by broth microdilution.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted 2-methylindole compounds

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity of Substituted 2-Methylindoles

The anti-inflammatory properties of substituted 2-methylindoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, substituted 2-methylindoles can reduce the production of these pro-inflammatory mediators.

The role of COX-2 in the inflammatory cascade and its inhibition by substituted 2-methylindoles is outlined below:

References

exploring the reactivity of the C-2 methyl group in indoles

An In-Depth Technical Guide to the Reactivity of the C-2 Methyl Group in Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, owing to its prevalence in biologically active compounds. While the C-3 position is the most common site of electrophilic substitution, functionalization at the C-2 position offers a distinct vector for molecular elaboration. The C-2 methyl group, in particular, serves as a versatile synthetic handle, exhibiting a range of reactivities from simple oxidation to advanced C-H functionalization. This guide provides a comprehensive overview of the key transformations involving the C-2 methyl group of indoles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in leveraging its synthetic potential.

Oxidation of the C-2 Methyl Group

One of the most fundamental transformations of 2-methylindoles is the oxidation of the methyl group. This can lead to the formation of 2-formylindoles (indole-2-carbaldehydes), indole-2-carboxylic acids, or 2-oxindoles, all of which are valuable intermediates in organic synthesis. The choice of oxidant and reaction conditions dictates the final product. Hypervalent iodine reagents, for instance, have been shown to be effective for the conversion of indoles to 2-oxindoles[1].

Experimental Protocol: Synthesis of 2-Oxindoles from Substituted Indoles[1]

A practical and efficient conversion of indoles into the corresponding 2-oxindoles can be achieved under neutral conditions using a hypervalent iodine reagent. This oxidation is amenable to different substituted indoles, allowing for the synthesis of a wide range of synthetically valuable substituted 2-oxindoles in yields up to 90%[1].

-

Reagents: Substituted indole, hypervalent iodine reagent (e.g., Phenyliodine(III) diacetate - PIDA), solvent (e.g., aqueous acetonitrile).

-

Procedure:

-

To a solution of the substituted indole (1.0 mmol) in aqueous acetonitrile, add the hypervalent iodine reagent (1.2 mmol).

-

Stir the reaction mixture at room temperature for the time required to achieve full conversion (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-oxindole.

-

Workflow for Oxidation of 2-Methylindole

References

Commercial Availability and Synthetic Methodologies of 2-Methyl-1H-indol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The presence of a reactive amine group at the 6-position and a methyl group at the 2-position offers versatile opportunities for chemical modification and the synthesis of diverse compound libraries for screening and development. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed synthetic protocols and potential research workflows.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability, purity, and offered quantities can vary. It is recommended to contact the suppliers directly for the most current information.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Benchchem | B018423 | 102308-53-2 | 146.19 | For research use only.[1] |

| Appchem | AI09095 | 102308-53-2 | 146.1891 | -[2] |

| BLD Pharm | BD745927 | 53406-41-0 | 146.19 | Note: CAS number corresponds to 2-Methyl-1H-indol-1-amine. Inquire for specific isomer.[3] |

| Clearsynth | - | 53406-41-0 | - | Note: CAS number corresponds to 2-Methyl-1H-indol-1-amine. Inquire for specific isomer.[4] |

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table includes data for the compound where available, supplemented with data from closely related isomers for estimation purposes.

| Property | Value | Source/Note |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 102308-53-2 | [1][2] |

| Appearance | Brown Crystalline Powder | Based on 6-aminoindole.[5] |

| Melting Point | 56-60 °C | Data for 2-methylindole.[6] |

| Boiling Point | 273 °C @ 760 mmHg | Data for 2-methylindole.[6] |

| Solubility | Insoluble in water | Based on related indoles.[7] |

Experimental Protocols

The following are detailed, plausible synthetic protocols for the preparation of this compound and a common derivative. These are based on established indole synthesis methodologies.

Synthesis of this compound via Fischer Indole Synthesis

This multi-step synthesis starts with the formation of a nitro-substituted indole, followed by reduction of the nitro group to the desired amine.

Step 1: Synthesis of 6-Nitro-2-methyl-1H-indole